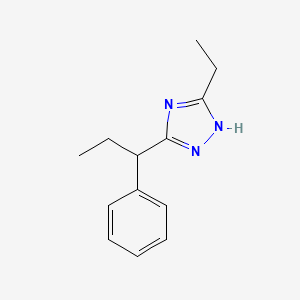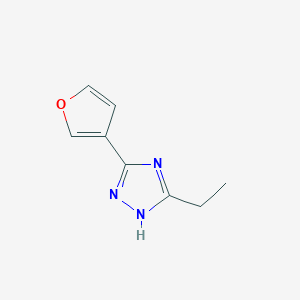![molecular formula C11H12FN3 B7587585 3-ethyl-5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B7587585.png)
3-ethyl-5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethyl-5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazole, commonly known as EFMT, is a chemical compound that has been studied for its potential applications in scientific research. EFMT is a derivative of the triazole family of compounds, which have been found to have a wide range of biological activities. In
作用機序
The exact mechanism of action of EFMT is not fully understood, but it is believed to act on several different pathways in the body. EFMT has been found to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can cause oxidative damage to cells. It has also been found to modulate the activity of several neurotransmitters, including dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects:
EFMT has been found to have several biochemical and physiological effects in animal models. It has been shown to increase the levels of antioxidant enzymes in the brain, which can protect against oxidative damage. EFMT has also been found to increase the levels of several neurotransmitters, including dopamine and serotonin, which are involved in mood regulation and cognitive function.
実験室実験の利点と制限
EFMT has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. EFMT has also been found to have low toxicity in animal models, which makes it a safer option compared to other compounds. However, EFMT has some limitations for lab experiments, including its limited solubility in water and its potential to interact with other compounds in complex biological systems.
将来の方向性
There are several future directions for research on EFMT. One area of interest is the development of EFMT derivatives with improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic applications of EFMT in the treatment of neurodegenerative diseases and inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of EFMT and its effects on complex biological systems.
Conclusion:
In conclusion, EFMT is a chemical compound that has been studied for its potential applications in scientific research. It has been found to have neuroprotective and anti-inflammatory effects in animal models, and has several advantages for use in lab experiments. Further research is needed to fully understand the mechanism of action of EFMT and its potential therapeutic applications.
合成法
EFMT can be synthesized by a variety of methods, including the reaction of 3-fluorobenzylamine with ethyl acetoacetate, followed by cyclization with hydrazine hydrate. Another method involves the reaction of 3-fluorobenzaldehyde with ethyl hydrazinecarboxylate, followed by cyclization with acetic acid. These methods have been described in detail in several scientific publications.
科学的研究の応用
EFMT has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. EFMT has also been found to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory disorders.
特性
IUPAC Name |
3-ethyl-5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3/c1-2-10-13-11(15-14-10)7-8-4-3-5-9(12)6-8/h3-6H,2,7H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXAYWFTSFMWSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=N1)CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-amino-N-[3-(methanesulfonamido)phenyl]benzamide](/img/structure/B7587506.png)
![N-[1-(3-fluorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B7587513.png)
![2-amino-N-[2-(3-chlorophenyl)ethyl]butanediamide](/img/structure/B7587514.png)
![2-amino-N-[2-[3-chloro-4-(difluoromethoxy)anilino]-2-oxoethyl]acetamide](/img/structure/B7587529.png)
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]oxolane-3-carboxamide](/img/structure/B7587534.png)

![2-amino-N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylpropanamide](/img/structure/B7587549.png)
![2-amino-N-[(4-fluorophenyl)methyl]-N,2-dimethylpropanamide](/img/structure/B7587562.png)


![3-[[(2-Methoxyacetyl)amino]methyl]benzoic acid](/img/structure/B7587573.png)

![4-[(2-Methoxyacetyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7587598.png)